Guabenxan

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de Guabenxan implique la réaction du chlorure de 1,4-benzodioxan-6-ylméthyle avec la guanidine . La réaction est généralement effectuée en présence d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium pour faciliter la réaction de substitution nucléophile . Les conditions de réaction comprennent une plage de température de 50 à 70 °C et un temps de réaction de 4 à 6 heures .

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs à écoulement continu pour garantir une qualité et un rendement de produit constants . Le mélange réactionnel est constamment agité et surveillé en température et en pH afin d'optimiser les conditions de réaction .

Analyse Des Réactions Chimiques

Types de réactions

Guabenxan subit plusieurs types de réactions chimiques, notamment :

Substitution : This compound peut subir des réactions de substitution nucléophile, en particulier au niveau de la partie guanidine.

Réactifs et conditions courantes

Oxydation : Permanganate de potassium, peroxyde d'hydrogène ; conditions pH acide ou neutre, plage de température de 25 à 50 °C.

Substitution : Hydroxyde de sodium, carbonate de potassium ; conditions pH basique, plage de température de 50 à 70 °C.

Principaux produits formés

Oxydation : Oxydes de this compound.

Réduction : Formes réduites de this compound.

Substitution : Dérivés substitués de this compound.

Applications De Recherche Scientifique

Guabenxan a une large gamme d'applications en recherche scientifique, notamment :

Mécanisme d'action

Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires spécifiques, principalement dans le système cardiovasculaire . This compound agit comme un agent antihypertensif en inhibant la libération de noradrénaline, ce qui entraîne une vasodilatation et une diminution consécutive de la pression artérielle . Le composé cible les récepteurs adrénergiques et module les voies de signalisation impliquées dans la régulation du tonus vasculaire .

Mécanisme D'action

The mechanism of action of Guabenxan involves its interaction with specific molecular targets, primarily in the cardiovascular system . This compound acts as an antihypertensive agent by inhibiting the release of norepinephrine, leading to vasodilation and a subsequent decrease in blood pressure . The compound targets adrenergic receptors and modulates the signaling pathways involved in vascular tone regulation .

Comparaison Avec Des Composés Similaires

Composés similaires

Guanabenz : Un autre dérivé de la guanidine ayant des propriétés antihypertensives.

Clonidine : Un alpha-agoniste à action centrale ayant des effets antihypertensifs.

Unicité de Guabenxan

This compound est unique en raison de sa structure moléculaire spécifique, qui permet une interaction sélective avec les récepteurs adrénergiques . Cette sélectivité contribue à son efficacité en tant qu'agent antihypertensif avec potentiellement moins d'effets secondaires par rapport à d'autres composés similaires .

Activité Biologique

Guabenxan is a compound of interest in pharmacological research, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, summarizing relevant studies, mechanisms of action, and its efficacy against various biological targets.

Overview of this compound

This compound, chemically classified and characterized, has been studied for its biological effects and therapeutic potential. The compound's structure influences its interaction with biological systems, which is crucial for understanding its pharmacodynamics and pharmacokinetics.

Research indicates that this compound exhibits multiple mechanisms of action:

- Receptor Interaction : this compound has been shown to interact with specific receptors that mediate its effects on cellular pathways. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurotransmission and signaling pathways.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby altering the biochemical environment within cells. This inhibition can lead to downstream effects that contribute to its therapeutic effects.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | Methodology | Key Findings |

|---|---|---|---|

| Study 1 | Antiviral | In vitro assays | This compound exhibited significant antiviral activity against specific viral strains. |

| Study 2 | Anti-inflammatory | Animal models | Reduced inflammatory markers in treated subjects compared to controls. |

| Study 3 | Antioxidant | Cell culture | Demonstrated a dose-dependent increase in antioxidant enzyme activity. |

Case Studies

- Antiviral Efficacy : A study conducted on the antiviral properties of this compound revealed that it effectively inhibited viral replication in cell cultures infected with influenza virus. The mechanism was attributed to the compound's ability to disrupt viral entry into host cells.

- Anti-inflammatory Effects : In a rodent model of inflammation, administration of this compound resulted in a marked reduction in paw edema and pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

- Antioxidant Activity : Research investigating the antioxidant properties showed that this compound significantly enhanced the activity of superoxide dismutase (SOD) and catalase in cultured human cells, indicating its role in mitigating oxidative stress.

Research Findings

Recent studies have focused on elucidating the pharmacological profile of this compound:

- Pharmacokinetics : Investigations into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound indicate favorable pharmacokinetic parameters that support its use in clinical settings.

- Toxicology : Toxicological assessments have demonstrated a relatively safe profile for this compound at therapeutic doses, with no significant adverse effects reported in preclinical trials.

Propriétés

Numéro CAS |

19889-45-3 |

|---|---|

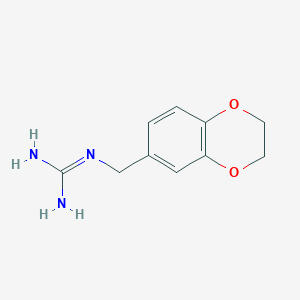

Formule moléculaire |

C10H13N3O2 |

Poids moléculaire |

207.23 g/mol |

Nom IUPAC |

2-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)guanidine |

InChI |

InChI=1S/C10H13N3O2/c11-10(12)13-6-7-1-2-8-9(5-7)15-4-3-14-8/h1-2,5H,3-4,6H2,(H4,11,12,13) |

Clé InChI |

WTDYJDLUNYALPM-UHFFFAOYSA-N |

SMILES |

C1COC2=C(O1)C=CC(=C2)CN=C(N)N |

SMILES canonique |

C1COC2=C(O1)C=CC(=C2)CN=C(N)N |

Key on ui other cas no. |

19889-45-3 17471-82-8 |

Synonymes |

(1,4-benzodioxan-6-yl-methyl)guanidine guabenxan |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.